molecular formula C6H6N2 B1279991 3-ethynyl-1-methyl-1H-pyrazole CAS No. 61514-59-8

3-ethynyl-1-methyl-1H-pyrazole

Cat. No. B1279991
CAS RN: 61514-59-8
M. Wt: 106.13 g/mol
InChI Key: GMCPKTQIHQISHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a multicomponent transformation involving the condensation of malononitrile, aromatic aldehydes, and a pyrazolone derivative was described, using an electrochemical approach in a green medium . Another synthesis method involves the oxidative cyclization of phenylhydrazono chromen-2-ones with copper acetate as a catalyst . Additionally, a two-step process from ethyl 3-methyl-1H-pyrazole-4-carboxylate was used to prepare bis(pyrazole) ligands for metal coordination polymers . These methods highlight the versatility of pyrazole chemistry in generating complex molecules.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives have been elucidated using various techniques such as X-ray diffraction, NMR spectroscopy, and theoretical calculations. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were established by X-ray diffraction, revealing significant (\pi)-stacking interactions . The solid-state structure of a tetramer consisting of ethyl and phenyl substituted pyrazoles was determined using X-ray structure and solid-state NMR measurements . These studies provide insights into the conformational preferences and intermolecular interactions of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to their reactive sites. For instance, the cyclocondensation reaction of a benzylidene derivative with phenylhydrazine produced a substituted pyrazole . Another example is the cyclocondensation of a benzohydrazide with a diketone to obtain a chloro-substituted pyrazole . These reactions demonstrate the reactivity of the pyrazole ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal structure of a pyrazole derivative revealed intermolecular hydrogen bonding and (\pi)-stacking interactions, which can affect its physical properties . The thermal and luminescence properties of metal coordination polymers constructed from pyrazole ligands were also investigated, showing the potential for materials applications . Additionally, the antioxidant properties of a pyrazole derivative were evaluated, indicating its potential in biological contexts .

Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis : A method for synthesizing substituted pyrazoles, including derivatives of 3-ethynyl-1-methyl-1H-pyrazole, involves reacting α,β-ethynyl ketones with hydrazine derivatives. Microwave irradiation in hydrochloric acid-methanol aids in rapid heterocyclization, preferentially yielding 1,3-disubstituted regio-isomers (Bagley, Lubinu, & Mason, 2007).
  • Preparation and Characterization : 1-Methyl-3-ethynylpyrazole has been synthesized and characterized as part of studies on heterocyclic acetylene derivatives. This includes the synthesis from monoacetylenic derivatives and subsequent characterization (Shvartsberg, Demeneva, Sagdeev, & Kotlyarevskii, 1969).

Chemical Structure and Properties

  • Crystal Structure and Analysis : Investigations on pyrazole derivatives, including those similar to 3-ethynyl-1-methyl-1H-pyrazole, have been conducted. These studies focus on the crystal structure, Hirshfeld surface analysis, and theoretical calculations to understand the molecular structure and properties (Naveen et al., 2021).
  • Annular Tautomerism : The structural analysis of NH-pyrazoles, related to 3-ethynyl-1-methyl-1H-pyrazole, has been performed using X-ray crystallography and NMR spectroscopy. This includes studying their tautomerism in solution and solid state (Cornago et al., 2009).

Chemical Reactions and Transformations

  • Electro-catalyzed Transformations : Studies on electro-catalyzed multicomponent transformation of pyrazole derivatives, which could include 3-ethynyl-1-methyl-1H-pyrazole, focus on synthesizing pyrano[2,3-c]pyrazole derivatives in green media (Vafajoo et al., 2015).
  • Synthesis of Derivatives : Research has been conducted on synthesizing and characterizing various pyrazole derivatives, which could encompass compounds structurally related to 3-ethynyl-1-methyl-1H-pyrazole. This includes spectral and structural investigations (Viveka et al., 2016).

Biochemical Applications

  • Antimicrobial Activity : Pyrazol-4-yl- and 2H-chromene-based substituted anilines, potentially including 3-ethynyl-1-methyl-1H-pyrazole derivatives, have been studied for their antimicrobial properties. This includes the synthesis of new classes of anilines showing significant antibacterial and antifungal activity (Banoji et al., 2022).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, which could be related to 3-ethynyl-1-methyl-1H-pyrazole, have been synthesized. The study includes the effect of hydrogen bonding on self-assembly processes and evaluation of antioxidant activities (Chkirate et al., 2019).

properties

IUPAC Name

3-ethynyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-4-5-8(2)7-6/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCPKTQIHQISHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486015
Record name 3-ethynyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethynyl-1-methyl-1H-pyrazole

CAS RN

61514-59-8
Record name 3-ethynyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynyl-1-methyl-1H-pyrazole
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